molecular formula C16H19NO B12071215 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

Cat. No.: B12071215
M. Wt: 241.33 g/mol
InChI Key: HJGMPICSMODXFH-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-methylbenzylamine with 1-phenylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-Phenylethanol

Uniqueness

Compared to similar compounds, 2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components allows for versatile applications in various fields .

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMPICSMODXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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